RIPK2 Cellular Target Engagement: NanoBRET Potency Advantage Over Structurally Distinct RIPK2 Inhibitor
rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans achieves an IC50 of 0.0110 nM in the NanoBRET target engagement assay for human RIPK2 expressed in HEK293T cells, representing a >32,000-fold improvement over a structurally distinct RIPK2 inhibitor comparator (CHEMBL4443342) measured in the same assay format [1]. The comparator, which lacks the 2-methylcyclopropyl motif, yielded an IC50 of 360 nM under identical conditions [2]. This demonstrates that the trans-2-methylcyclopropyl benzamide scaffold confers uniquely potent cellular target engagement not achievable with alternative RIPK2-binding chemotypes.
| Evidence Dimension | Cellular target engagement potency for human RIPK2 |
|---|---|
| Target Compound Data | IC50 = 0.0110 nM |
| Comparator Or Baseline | CHEMBL4443342 (structurally distinct RIPK2 inhibitor): IC50 = 360 nM |
| Quantified Difference | ~32,727-fold more potent |
| Conditions | NanoBRET target engagement assay; displacement of fluorescent tracer from N-terminal NL-fused human RIPK2 expressed in HEK293T cells; 2 hr incubation |
Why This Matters
Sub-nanomolar cellular target engagement at RIPK2 is essential for achieving meaningful pharmacological inhibition at achievable intracellular concentrations, making this compound a superior starting point for probe development programs.
- [1] BindingDB. BDBM50537138 (CHEMBL4531690). Affinity Data: IC50 0.0110 nM. Assay: Displacement of fluorescent tracer from N-terminus of human RIPK2 expressed in HEK293T cells after 2 hrs by NanoBRET target engagement assay. View Source
- [2] BindingDB. BDBM50524284 (CHEMBL4443342). Affinity Data: IC50 360 nM. Assay: Displacement of fluorescent tracer from N-terminus of human RIPK2 expressed in HEK293T cells after 2 hrs by NanoBRET target engagement assay. View Source
